1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine

Description

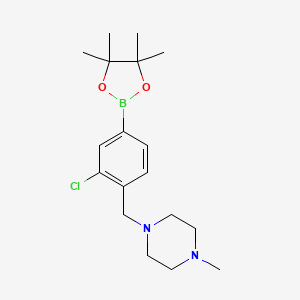

1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine (CAS: 2096337-95-8) is a boronic ester derivative featuring a piperazine core substituted with a methyl group and a benzyl moiety. The benzyl group is further functionalized with a chlorine atom at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This structure renders the compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

IUPAC Name |

1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-14(16(20)12-15)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCXAKUJVOAXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCN(CC3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine typically involves multiple steps:

Formation of the Boronate Ester: The boronate ester is synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable chlorinated benzyl halide under controlled conditions.

Coupling with Piperazine: The resulting boronate ester is then coupled with 4-methylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies on terphenyl-based small molecules have shown that piperazine derivatives can act as inhibitors of the programmed cell death protein 1 (PD-1), which is pivotal in cancer immunotherapy. The compound's ability to disrupt PD-1/PD-L1 interactions enhances immune response against tumors .

Case Study:

A study demonstrated the synthesis of piperazine derivatives that effectively inhibited PD-L1 interactions in vitro. The most potent inhibitor showed a remarkable ability to activate antitumor responses in primary human immune cells . This suggests that similar derivatives of 1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine could be explored for developing new cancer therapies.

Chemical Synthesis and Reactions

2. Synthesis of Glycosyl Donors

The compound can serve as a reagent in the synthesis of glycosyl donors through phosphitylation reactions. This is particularly useful in carbohydrate chemistry where the formation of glycosidic bonds is essential . The presence of the dioxaborolane moiety enhances the reactivity of the compound in coupling reactions.

Data Table: Synthesis Conditions for Glycosyl Donors

| Reaction Type | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Phosphitylation | 1-(2-Chloro-4-(...)) + Alcohol | 85 | |

| Coupling with Sugars | Glycosyl donor + 1-(...)-piperazine | 78 |

Material Science Applications

3. Polymer Chemistry

The incorporation of piperazine derivatives into polymer matrices has been investigated for enhancing material properties. The unique structure of this compound allows it to act as a crosslinking agent in polymer networks .

Case Study:

In a recent study on polymer blends containing piperazine derivatives, it was found that the mechanical strength and thermal stability were significantly improved when these compounds were used as additives . This opens avenues for the development of high-performance materials with specific functional properties.

Biochemical Applications

4. Enzyme Inhibition

The compound's structural features suggest potential use as an enzyme inhibitor. For example, studies have shown that related piperazine compounds can inhibit key enzymes involved in metabolic pathways .

Data Table: Inhibition Potency Against Various Enzymes

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperazine ring can interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Pharmacological Potential

Piperazine-boronate hybrids are explored for kinase inhibition and receptor modulation. For instance, fluorobenzyl-piperazine derivatives demonstrate potent tyrosine kinase inhibition, suggesting the target compound’s chlorine could enhance affinity for hydrophobic pockets . Conversely, pyrrolidine analogues () may exhibit altered pharmacokinetics due to reduced hydrogen-bonding capacity .

Stability and Commercial Availability

The target compound is listed as discontinued in commercial catalogs (), limiting its practical application compared to widely available analogues like 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester (). Stability studies are lacking, but the presence of chlorine may increase susceptibility to hydrolysis compared to non-halogenated boronate esters .

Biological Activity

1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.

The compound is characterized by the following chemical properties:

- Molecular Formula : C15H20ClB2O4

- Molecular Weight : 310.11 g/mol

- CAS Number : 474709-76-7

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been identified as a potential inhibitor of certain kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor. In vitro studies have demonstrated that it can inhibit the activity of several receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. For example, compounds with similar structures have been reported to inhibit the epidermal growth factor receptor (EGFR) with IC50 values in the low nanomolar range .

Immunomodulatory Effects

The compound may also exhibit immunomodulatory effects. Case studies involving mouse splenocytes have shown that similar compounds can enhance immune responses by modulating the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Case Study 1: Anticancer Activity

In a study assessing the anticancer efficacy of related compounds, it was found that administration led to significant tumor regression in xenograft models. The compound's ability to inhibit key signaling pathways was highlighted as a mechanism for its therapeutic effects.

Case Study 2: Immunotherapy Enhancement

Another case study focused on the use of similar compounds in immunotherapy settings. Results indicated that treatment with these compounds led to increased survival rates in mouse models bearing tumors resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.